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molecular formula C12H14FNO B8318469 5-Acetylamino-7-fluoro-1,2,3,4-tetrahydronaphthalene

5-Acetylamino-7-fluoro-1,2,3,4-tetrahydronaphthalene

Cat. No. B8318469
M. Wt: 207.24 g/mol
InChI Key: NDOOKYPFBFFXQQ-UHFFFAOYSA-N
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Patent
US05637770

Procedure details

To a solution of the compound obtained in (6) above (9.46 gm) in 420 ml of acetone was added 42 ml of 15% aqueous solution of magnesium sulfate. After cooling to 0° C., 21.7 gm of potassium permanganate was added to the mixture, a bit at a time. The mixture was stirred for 50 minutes at 0° C. and for 1 hour at room temperature. Upon addition of 11 of water, the reaction product was extracted 3 times with chloroform. The chloroform layer was washed with water and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was subjected to silica gel column chromatography using hexane-ethyl acetate (3:1) as an eluant to obtain fractions containing the target compound. The fractions were concentrated to obtain 7.98 gm of the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.7 g
Type
reactant
Reaction Step Three
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[C:13]([F:15])[CH:12]=[C:11]2[C:6]=1[CH2:7][CH2:8][CH2:9][CH2:10]2)(=[O:3])[CH3:2].S([O-])([O-])(=O)=[O:17].[Mg+2].[Mn]([O-])(=O)(=O)=O.[K+].C([C@]1(O)C2C=C3N(CC4C3=NC3C=CC(F)=C5C(N6C(=O)C7C(=CC=CC=7)C6=O)CCC=4C=35)C(=O)C=2COC1=O)C>CC(C)=O.O>[C:1]([NH:4][C:5]1[CH:14]=[C:13]([F:15])[CH:12]=[C:11]2[C:6]=1[C:7](=[O:17])[CH2:8][CH2:9][CH2:10]2)(=[O:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C2CCCCC2=CC(=C1)F
Name
Quantity
420 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
Quantity
21.7 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
11
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[C@]1(C(OCC=2C(N3CC=4C(=NC=5C=CC(=C6C5C4CCC6N6C(C4=CC=CC=C4C6=O)=O)F)C3=CC21)=O)=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 50 minutes at 0° C. and for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted 3 times with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water and saturated brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain fractions
ADDITION
Type
ADDITION
Details
containing the target compound
CONCENTRATION
Type
CONCENTRATION
Details
The fractions were concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C=C2CCCC(C12)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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